REACTION_CXSMILES
|
[CH:1]([Mg]Br)=[CH2:2].[Br:5][CH2:6][CH2:7][CH2:8][CH2:9][Si:10]([CH3:15])([CH3:14])OCC>O1CCCC1>[Br:5][CH2:6][CH2:7][CH2:8][CH2:9][Si:10]([CH3:15])([CH3:14])[CH:1]=[CH2:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
|
Quantity
|
184 g
|
Type
|
reactant
|
Smiles
|
BrCCCC[Si](OCC)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
after which it was stirred for another 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added slowly at room temperature
|
Type
|
TEMPERATURE
|
Details
|
After cooling on ice
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with 407 g of a 20% HBr (w/w) solution
|
Type
|
CUSTOM
|
Details
|
The THF layers were separated from the aqueous layers
|
Type
|
CUSTOM
|
Details
|
The THF was evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled in the presence of 1 g Pt/C
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCCC[Si](C=C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 135.8 g | |
YIELD: PERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |